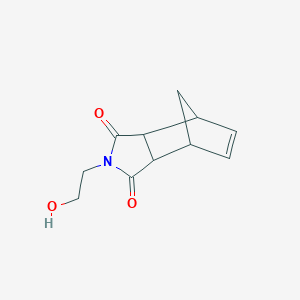

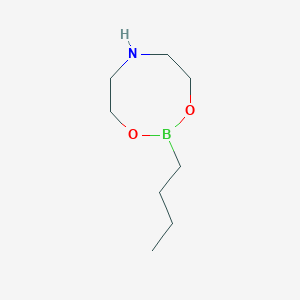

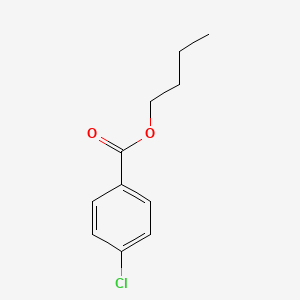

![molecular formula C10H11BrO B1267562 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-27-9](/img/structure/B1267562.png)

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Descripción general

Descripción

"1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene" is a chemical compound belonging to the class of organic compounds known for their bromine substitution patterns and ether functionalities. Although specific studies on this compound are limited, research on related brominated and methoxy benzenes provides insight into their structural and chemical behavior, leading to potential applications in various fields such as materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene" often involves reactions such as the Wittig-Horner reaction, nucleophilic substitutions, and halogenation. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, is achieved through the Wittig-Horner reaction of benzophenone and phosphonic acid derivatives, indicating a potential pathway for synthesizing the compound (Liang Zuo-qi, 2015).

Molecular Structure Analysis

Structural analysis of brominated benzene derivatives, including those with methoxy and other substituents, reveals interactions such as hydrogen bonding, π–π stacking, and halogen interactions, contributing to their supramolecular arrangements and properties. For example, the crystal structures of related brominated compounds demonstrate significant non-classical hydrogen bonding and π–π interactions (Timo Stein et al., 2015).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene has been analyzed for its crystal structures, revealing interesting supramolecular features such as hydrogen bonding and π–π interactions. Stein et al. (2015) found that its isostructural 1-bromo and 1-iodo derivatives exhibit unique bonding and interaction patterns, highlighting their potential in crystallography and material science studies (Stein, Hoffmann, & Fröba, 2015).

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives. Cheng De-ju (2014) and (2015) demonstrated its use in creating novel non-peptide CCR5 antagonists, showing the compound's relevance in synthetic chemistry and potential pharmacological applications (Cheng De-ju, 2014); (Cheng De-ju, 2015).

Antimicrobial Agent Synthesis

K. Liaras et al. (2011) synthesized derivatives of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene with potential antimicrobial properties. This study emphasizes the compound's role in developing new antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Fluorescence Property Research

Liang Zuo-qi (2015) explored the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, highlighting its potential in photoluminescence studies and materials science (Liang Zuo-qi, 2015).

Radiosynthesis for Labelling Agents

Namolingam et al. (2001) conducted a study on the radiosynthesis of 1‐[18F]fluoromethyl‐4‐methyl‐benzene from its bromo analogue, which is relevant for developing bifunctional labelling agents in medical imaging (Namolingam, Luthra, Brady, & Pike, 2001).

Conformational Studies in Chemistry

Okazaki et al. (1989) conducted a conformational study on a closely related compound, providing insights valuable for understanding molecular dynamics and steric effects in chemical reactions (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Modular Construction in Organic Synthesis

Casado and Stobart (2000) explored the compound's role in the modular construction of dendritic carbosilanes, demonstrating its utility in the synthesis of complex organic structures (Casado & Stobart, 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-bromo-4-(2-methylprop-2-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQSRDPRMBZDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284603 | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

CAS RN |

5820-27-9 | |

| Record name | NSC86579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

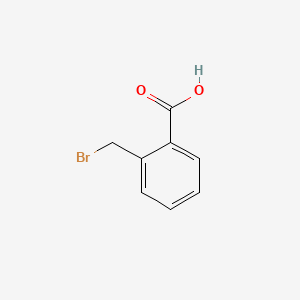

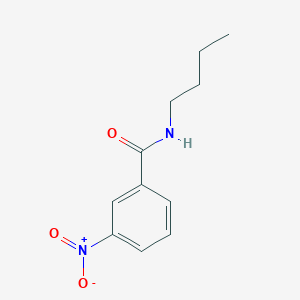

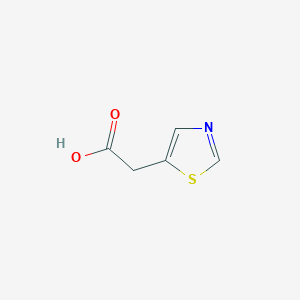

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)